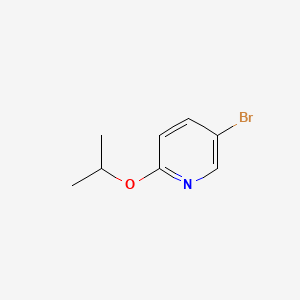

5-Bromo-2-isopropoxypyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Scaffolds in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a significant place in medicinal and synthetic organic chemistry. ajrconline.orgresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural component in numerous natural products, including vitamins and alkaloids. ajrconline.orgresearchgate.net Its unique chemical properties, such as weak basicity, water solubility, and the ability to form hydrogen bonds, make it a valuable scaffold in drug development. jchemrev.com The incorporation of the pyridine nucleus into molecules can improve pharmacokinetic properties, making it a key strategy in drug discovery. ajrconline.org Pyridine-based structures are integral to over 7,000 drug molecules and are found in a wide array of therapeutic agents with activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.comrsc.org The versatility and broad spectrum of biological activities of pyridine derivatives continue to drive research into novel therapeutic agents. openaccessjournals.com

Overview of Halogenated Pyridines as Versatile Building Blocks

Halogenated pyridines are pyridine rings substituted with one or more halogen atoms. cymitquimica.com These compounds serve as highly versatile intermediates in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. cymitquimica.comchemrxiv.org The halogen atom acts as a reactive handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for constructing complex molecular architectures. researchgate.net For instance, dihalogenated pyridines like 2-bromo-4-fluoropyridine (B1291336) are used to synthesize 2,2'-bipyridine (B1663995) ligands for catalysts and functional materials. ossila.com The development of selective halogenation methods for pyridine C-H precursors is an active area of research, highlighting the importance of these building blocks. chemrxiv.org Researchers have developed selections of halogenated azidopyridines that are useful building blocks for medicinal chemists, particularly for use in click chemistry. acs.org

Positioning of 5-Bromo-2-isopropoxypyridine within the Broader Context of Pyridine Chemistry

Within the extensive family of halogenated pyridines, this compound (CAS No: 870521-31-6) is a key intermediate in organic synthesis. lookchem.com It is a liquid at room temperature and is recognized for its role as a building block, particularly in the synthesis of protein degrader building blocks. sigmaaldrich.comcalpaclab.com Its structure, featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring, makes it a valuable precursor for creating more complex molecules through various synthetic transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 870521-31-6 | calpaclab.com |

| Molecular Formula | C8H10BrNO | calpaclab.com |

| Molecular Weight | 216.08 g/mol | sigmaaldrich.comfishersci.ca |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 228.3 ± 20.0 °C at 760 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.comfishersci.ca |

| SMILES Code | CC(C)OC1=NC=C(Br)C=C1 | bldpharm.com |

| InChI Key | FSZRSTNRZUIEMA-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Detailed Research Findings: Applications in Cross-Coupling Reactions

This compound is a prominent substrate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov this compound has been effectively used in such reactions to synthesize N-aryl pyridinamines, which are precursors to medicinally important compounds like β-carbolines. rsc.orgnih.gov In a notable application, it was reacted with 2-chloroaniline (B154045) in a palladium-catalyzed process to produce N-(2-Chlorophenyl)-6-isopropoxypyridin-3-amine, a key intermediate for potential anti-alcohol abuse agents. nih.gov

Table 2: Example of Buchwald-Hartwig Amination using this compound

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature | Product | Source(s) |

|---|---|---|---|---|---|---|

| This compound, 2-chloroaniline | Pd(OAc)₂, X-Phos | Cs₂CO₃ | Toluene | 110 °C | N-(2-Chlorophenyl)-6-isopropoxypyridin-3-amine | nih.gov |

The isopropoxy group in the molecule can sometimes slow down the kinetics of subsequent reactions, such as Heck cyclizations, due to steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another vital palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgmdpi.com this compound serves as the halide partner in these reactions. For instance, it has been used in the synthesis of 2-Isopropoxy-5-(pyridin-2-yl)pyridine, an intermediate for the drug perampanel. google.com Furthermore, the derivative this compound-3-boronic acid pinacol (B44631) ester is specifically designed to act as the organoboron partner in Suzuki-Miyaura couplings. smolecule.com These reactions are fundamental in preparing a wide range of biaryl compounds. nih.gov

Table 3: Example of Suzuki-Miyaura Coupling involving a this compound derivative

| Reaction Type | Application | Source(s) |

|---|---|---|

| Kumada-Corriu & Suzuki Cross-Coupling | Synthesis of 2-Alkoxy-5-(pyridin-2-yl)pyridine intermediates | google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZRSTNRZUIEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620330 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870521-31-6 | |

| Record name | 5-Bromo-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870521-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Bromo 2 Isopropoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromo-2-isopropoxypyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C-5 position. These transformations are fundamental in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org this compound readily participates in this reaction with a variety of aryl and heteroaryl boronic acids and their corresponding esters.

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Palladium catalysts, often with phosphine (B1218219) ligands, are most commonly used. libretexts.org

Research has shown that related bromo-pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine (B1289001), can be effectively coupled with various arylboronic acids. mdpi.com These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate, at elevated temperatures. mdpi.com While boronic acids are widely used, boronic esters, particularly pinacol (B44631) esters, are also valuable coupling partners, known for their stability and use in late-stage functionalization of complex molecules. nih.gov The reaction conditions can be adapted for boronic esters, and they have been successfully employed in the coupling of unprotected ortho-bromoanilines, demonstrating their utility with challenging substrates. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Ref. |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acid | mdpi.com |

| Pd₂(dba)₃ | Phosphine Ligand | KF | Dioxane | Room Temp - 100 | 2-Pyridylboronate | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Boronate ester | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of significant importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered phosphine ligands often providing the best results. wikipedia.org A variety of bases can be used, with strong bases like sodium tert-butoxide and cesium carbonate being common. nih.gov

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the reaction is broadly applicable to a wide range of aryl and heteroaryl halides. acsgcipr.org The general conditions developed for other aryl bromides can be applied. For instance, the coupling of bromobenzene (B47551) with various secondary amines has been optimized using different palladium precatalysts, phosphine ligands (such as XPhos and t-BuXPhos), and bases in solvents like toluene. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Amine Source | Ref. |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary/Secondary Amine | wikipedia.org |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | Secondary Amine | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Primary/Secondary Amine | wikipedia.org |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is a reliable method for the synthesis of substituted alkynes. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed. organic-chemistry.orgnih.gov

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle includes oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide species, and subsequent reductive elimination. nrochemistry.com The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. nrochemistry.com Common bases include amines such as diisopropylamine (B44863) or triethylamine, which can also serve as the solvent. nrochemistry.com

The reactivity of the halide in Sonogashira coupling follows the order I > OTf > Br > Cl. nrochemistry.com this compound, being an aryl bromide, is a suitable substrate for this transformation. The reaction tolerates a wide range of functional groups on both the alkyne and the aryl halide. nrochemistry.com

Table 3: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Alkyne | Ref. |

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Terminal Alkyne | nrochemistry.com |

| Pd(PPh₃)₄ | CuI | Triethylamine | DMF | Terminal Alkyne | organic-chemistry.org |

| K₂PdCl₄ | None (Copper-free) | n-Bu₃N | Water | Fluorescent dye-alkyne | nih.gov |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is highly versatile for the formation of carbon-carbon bonds, including sp³-sp², sp²-sp², and sp³-sp³ linkages. wikipedia.orgresearchgate.net

The reaction mechanism begins with the oxidative addition of the organic halide to the low-valent metal catalyst (e.g., Pd(0)). nrochemistry.com This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the metal center. nrochemistry.com The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. nrochemistry.com Organozinc reagents are more reactive than their organoboron and organotin counterparts but are also sensitive to moisture and air, necessitating inert reaction conditions. nrochemistry.com

The Negishi coupling has been applied to the synthesis of complex molecules, including unsymmetrical bipyridines from 2-bromopyridine. wikipedia.org This indicates that this compound would be a viable substrate. A variety of palladium and nickel catalysts can be employed, often with phosphine ligands. wikipedia.org The reaction tolerates a broad range of functional groups. researchgate.net

Table 4: General Parameters for Negishi Coupling

| Catalyst | Ligand | Organometallic Reagent | Organic Halide | Solvent | Ref. |

| Pd(PPh₃)₄ | PPh₃ | Aryl or Alkylzinc Halide | Aryl or Vinyl Halide | THF | nrochemistry.com |

| Ni(acac)₂ | Terpyridine | Alkylzinc Halide | Alkyl Halide | DMA | nih.gov |

| Pd₂(dba)₃ | PCyp₃ | Alkylzinc Halide | Alkyl Halide/Tosylate | THF/NMP | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, the SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This reaction is generally favored on electron-deficient aromatic rings, such as those containing electron-withdrawing groups ortho or para to the leaving group. libretexts.org

In the case of pyridine (B92270) derivatives, the nitrogen atom within the ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. Nucleophilic aromatic substitution on pyridines preferentially occurs at the C-2 (α) and C-4 (γ) positions. stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, one of the resonance structures of the resulting anionic intermediate places the negative charge directly on the nitrogen atom, which is a particularly stable arrangement. stackexchange.com Attack at the C-3 (β) position does not allow for this resonance stabilization by the nitrogen atom. stackexchange.com

For this compound, the isopropoxy group is located at the C-2 position. While the bromine at C-5 is the primary site for the cross-coupling reactions discussed previously, the C-2 position is inherently activated towards nucleophilic attack due to the adjacent ring nitrogen. A strong nucleophile could potentially displace the isopropoxy group. However, the lability of a leaving group in an SNAr reaction is also a critical factor. Generally, halides are better leaving groups than alkoxides. Therefore, under typical SNAr conditions, reaction at the bromine-bearing C-5 position, if it were sufficiently activated, would be more likely than displacement of the isopropoxy group at C-2. The primary reactivity of this compound in the reactions discussed in section 3.1 is at the C-5 position via palladium catalysis, which follows a different mechanistic pathway than SNAr.

Reactivity at the C-5 Position

The primary site of reactivity for transformations involving the substitution of a pre-existing group on the pyridine ring is the C-5 position, which bears the bromo substituent. The carbon-bromine bond is the most labile site for several important synthetic operations, most notably metal-halogen exchange reactions. This reactivity allows for the bromine atom to be replaced by a metal (such as lithium or magnesium), which in turn can be reacted with a wide array of electrophiles. This two-step sequence is a cornerstone strategy for introducing diverse functional groups at the C-5 position, effectively using the bromo derivative as a versatile synthetic precursor. innospk.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally disfavored due to the electron-withdrawing character of the ring nitrogen atom, which deactivates the system towards attack by electrophiles. wikipedia.org However, the presence of the strongly activating isopropoxy group at the C-2 position can enable such reactions under specific conditions.

The directing effects of the substituents on the this compound ring are as follows:

2-Isopropoxy group : As a strong electron-donating group, it activates the ring and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions.

5-Bromo group : As a halogen, it is a deactivating group but also directs to the ortho (C-4, C-6) and para (C-2) positions.

Pyridine Nitrogen : Deactivates the entire ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.

Considering these competing influences, the C-3 position is the most likely site for electrophilic attack. The C-5 position is already blocked by bromine, and the C-4 and C-6 positions are strongly deactivated by the pyridine nitrogen. While specific data on this compound is limited, studies on analogous compounds like 2-methoxypyridines support this prediction. For instance, the nitration of related 2-methoxy-pyridine derivatives has been shown to proceed at the C-3 position. chemicalbook.comchemicalbook.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 5-Bromo-2-isopropoxy-3-nitropyridine |

Metalation Reactions

Metalation is a key strategy for the functionalization of this compound, primarily occurring at the C-5 position through halogen-metal exchange.

Treatment of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), typically results in a rapid bromine-lithium exchange at the C-5 position rather than deprotonation of a ring C-H bond. This is because the C-Br bond is the most electrophilic site in the molecule and readily reacts with the nucleophilic alkyllithium reagent. The reaction is usually conducted at low temperatures (e.g., -78 °C) in an inert ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

The resulting organolithium intermediate, 5-lithio-2-isopropoxypyridine, is a powerful nucleophile that can be trapped with various electrophiles to introduce new functional groups. Studies on the closely related 2,5-dibromopyridine (B19318) show that monolithiation occurs selectively at the C-5 position under specific conditions, further supporting the expected outcome for the 2-isopropoxy analogue. researchgate.net

Table 2: Examples of Lithiation and Subsequent Electrophilic Quench

| Lithiation Reagent | Electrophile (E⁺) | Product |

|---|---|---|

| n-BuLi | DMF (N,N-Dimethylformamide) | 2-Isopropoxypyridine-5-carbaldehyde |

| n-BuLi | CO₂ | 2-Isopropoxypyridine-5-carboxylic acid |

The bromine-magnesium exchange reaction is a highly effective method for converting this compound into its corresponding Grignard reagent. This transformation is typically achieved by reacting the substrate with an alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). The use of i-PrMgCl·LiCl, often referred to as a "Turbo-Grignard" reagent, can significantly accelerate the rate of exchange. researchgate.net

The reaction produces 5-(chloromagnesio)-2-isopropoxypyridine, a less reactive and often more selective organometallic reagent compared to its lithiated counterpart. These Grignard reagents are valuable intermediates in carbon-carbon bond-forming reactions, including cross-coupling reactions.

Functional Group Interconversions and Derivatization

The isopropoxy group at the C-2 position is an ether linkage that can be cleaved under acidic conditions. The hydrolysis of this compound results in the formation of 5-bromo-2-hydroxypyridine (B85227). This product exists in a tautomeric equilibrium with its more stable pyridone form, 5-bromo-1H-pyridin-2-one.

The reaction is typically carried out by heating the substrate in the presence of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent loss of isopropanol (B130326).

Conversion to Pyridinols

The transformation of this compound to its corresponding pyridinol, 5-bromo-2-hydroxypyridine, involves the cleavage of the isopropyl ether bond. This reaction is a standard transformation for aryl alkyl ethers and is typically accomplished under strong acidic conditions.

Research Findings:

The cleavage is generally achieved by heating the ether with a strong hydrohalic acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism commences with the protonation of the ether oxygen, which transforms the isopropoxy group into a good leaving group (isopropanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the activated alkyl group. Given that the isopropyl group can form a relatively stable secondary carbocation, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the specific reaction conditions. The ultimate products of this transformation are 5-bromo-2-hydroxypyridine and an isopropyl halide (2-bromopropane or 2-iodopropane). It is important to note that 5-bromo-2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 5-bromo-2(1H)-pyridinone. nih.gov

Table 1: General Conditions for Conversion of this compound to Pyridinols

| Reagent | Conditions | Products | Reaction Type |

| Hydrobromic Acid (HBr) | Heat | 5-Bromo-2-hydroxypyridine, 2-Bromopropane | Acid-catalyzed ether cleavage |

| Hydroiodic Acid (HI) | Heat | 5-Bromo-2-hydroxypyridine, 2-Iodopropane | Acid-catalyzed ether cleavage |

Introduction of Diverse Functionalities

The bromine atom at the 5-position of this compound serves as a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups onto the pyridine core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. beilstein-journals.orgresearchgate.net this compound is an excellent substrate for this reaction, readily coupling with various aryl- or vinylboronic acids (or their corresponding esters) to yield 5-aryl- or 5-vinyl-2-isopropoxypyridines. This transformation is fundamental in synthesizing biaryl and styrenyl pyridine derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/Water | 5-Aryl-2-isopropoxypyridine |

| This compound | Vinylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | THF/Water | 5-Vinyl-2-isopropoxypyridine |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction allows for the direct introduction of alkynyl moieties at the 5-position of the pyridine ring. This method is highly efficient for the synthesis of 5-alkynyl-2-isopropoxypyridines, which are valuable intermediates for further chemical transformations or as core structures in various functional materials and biologically active molecules. nih.govnih.govmdpi.com

Table 3: Representative Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF | 5-Alkynyl-2-isopropoxypyridine |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction enables the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. chemspider.comnih.gov The transformation is a cornerstone of modern synthetic chemistry for accessing 5-amino-2-isopropoxypyridine derivatives, which are prevalent in medicinal chemistry. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. acsgcipr.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product Type |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, XPhos, etc. | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 5-(Substituted-amino)-2-isopropoxypyridine |

Applications of 5 Bromo 2 Isopropoxypyridine in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Synthesis

5-Bromo-2-isopropoxypyridine is a key intermediate in organic synthesis, primarily due to the strategic placement of its functional groups which allow for selective chemical reactions. The pyridine (B92270) ring is a common scaffold in medicinal chemistry and materials science. nih.govrsc.orgrsc.org The bromine atom at the 5-position and the isopropoxy group at the 2-position provide distinct points for molecular elaboration.

The bromine atom is particularly useful as it can participate in a variety of powerful carbon-carbon bond-forming reactions. These include transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which are fundamental methods for constructing complex molecular frameworks. innospk.commdpi.com For instance, similar bromo-pyridine compounds are readily used in palladium-catalyzed reactions to create new derivatives. innospk.com The isopropoxy group, an ether, modifies the electronic properties of the pyridine ring and can influence the reactivity of the molecule. nih.gov This dual functionality allows chemists to use this compound as a foundational piece to build larger, more intricate molecules with desired properties for various applications. innospk.com

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrNO |

| CAS Number | 870521-31-6 |

| Molecular Weight | 216.08 g/mol |

| Typical Purity | ≥96.0% |

Construction of Pyridine-Based Scaffolds for Advanced Materials

Pyridine-based scaffolds are integral to the development of advanced functional materials due to their unique electronic and physical properties. nih.gov The pyridine ring's electron-deficient nature makes it a valuable component in materials designed for electronic applications. The synthesis of complex derivatives from simpler pyridine building blocks is a cornerstone of materials science research.

In the field of advanced materials, this compound and its derivatives are recognized as building blocks for molecules used in Organic Light-Emitting Diodes (OLEDs). Chemical suppliers categorize related compounds, such as 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, specifically under "OLED Materials," indicating their role in the synthesis of larger, functional molecules for this technology. bldpharm.com The pyridine scaffold is incorporated into complex organic molecules that form the emissive and charge-transport layers within an OLED device. The specific substituents on the pyridine ring, such as the bromo and isopropoxy groups, can be used as synthetic handles to attach other molecular fragments, thereby fine-tuning the electronic and photophysical properties of the final material for optimal device performance.

The utility of this compound extends to semiconductor research. Pyridine-containing compounds are explored for their potential as organic semiconductors, which are crucial components in next-generation electronic devices like printed circuits and sensors. The ability to modify the pyridine core through reactions at the bromine position allows for the systematic alteration of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect of designing effective semiconductor materials. The classification of related pyridine compounds by materials suppliers under "Electronic Materials" highlights their application in this research area, where they serve as intermediates for creating novel organic semiconductors. bldpharm.com

| Application Area | Role of Pyridine Scaffold | Key Synthetic Handle |

|---|---|---|

| OLEDs | Forms part of emissive or charge-transport layers | Bromine atom for cross-coupling reactions |

| Organic Semiconductors | Core of functional material to tune electronic properties (HOMO/LUMO levels) | Bromine atom for molecular elaboration |

Precursor for Advanced Pharmaceutical Intermediates

Pyridine scaffolds are among the most prevalent heterocyclic structures found in pharmaceuticals, present in thousands of drug molecules. rsc.orgresearchgate.net Their ability to interact with biological targets and their favorable physicochemical properties, such as improved water solubility, make them highly desirable in drug design. nih.gov Brominated pyridines, in particular, serve as versatile starting materials for the synthesis of active pharmaceutical ingredients (APIs). innospk.com

While various synthetic routes to the anti-epileptic drug Perampanel have been developed, several patented methods rely on a key bromo-pyridine intermediate. newdrugapprovals.orggoogle.comgoogle.com Specifically, the compound 5-bromo-2-methoxypyridine, an analogue of this compound, is used as a starting material. google.com In these processes, the bromo-pyridine core undergoes a series of coupling reactions to construct the complex bipyridine structure central to Perampanel. newdrugapprovals.orggoogle.com

Research into new anti-thrombolytic agents, which are used to dissolve blood clots, has also utilized bromo-pyridine scaffolds. nih.govbenthamscience.comnih.gov For example, studies have demonstrated that derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) via Suzuki cross-coupling reactions exhibit anti-thrombolytic activity. This research highlights the utility of the bromo-pyridine moiety as a foundational structure for creating novel compounds with potential therapeutic effects in managing thrombosis.

Exploration in Antimicrobial Agents

This compound serves as a valuable scaffold in the synthesis of novel compounds with potential antimicrobial properties. The presence of the bromine atom at the 5-position of the pyridine ring allows for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility is crucial in the quest for new antimicrobial agents that can overcome existing resistance mechanisms.

Researchers utilize this compound as a key intermediate to explore new chemical spaces in the development of antimicrobials. The isopropoxy group at the 2-position can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for bioavailability and efficacy.

While direct studies on the antimicrobial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules. The general strategy involves using the brominated pyridine as a building block to be elaborated into larger molecules which are then screened for antimicrobial activity. The core principle lies in the established reactivity of the 5-bromopyridine moiety, which readily participates in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel derivatives with the potential to inhibit microbial growth.

The exploration of this compound in this field is largely based on the known antimicrobial activity of other substituted pyridines. By incorporating this specific building block, medicinal chemists can systematically modify molecular structures to optimize their interaction with microbial targets.

Interactive Data Table: Reactivity of 5-Bromopyridine Scaffolds in the Synthesis of Potential Bioactive Molecules

| Reaction Type | Reagents | Catalyst | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acids | Palladium complexes | Aryl-substituted pyridines | Antimicrobial, Agrochemical |

| Stille Coupling | Organostannanes | Palladium complexes | Substituted pyridines | Antimicrobial, Agrochemical |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | Amino-pyridines | Antimicrobial, Agrochemical |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper complexes | Alkynyl-pyridines | Antimicrobial, Agrochemical |

Contributions to Agrochemical Synthesis

In the field of agrochemical synthesis, this compound emerges as a significant intermediate for the development of novel pesticides, including herbicides, insecticides, and fungicides. The pyridine ring is a common feature in many commercially successful agrochemicals, and the specific substitution pattern of this compound offers a unique starting point for the creation of new active ingredients.

The synthetic utility of this compound in agrochemical research mirrors its application in medicinal chemistry, primarily revolving around the reactivity of the bromine atom. Cross-coupling reactions are extensively employed to append various organic fragments to the pyridine core, thereby generating libraries of candidate compounds for biological screening.

The isopropoxy group can play a role in modulating the physical and chemical properties of the final agrochemical product, such as its uptake by plants, translocation within the plant, and environmental persistence. These factors are critical for developing effective and environmentally conscious crop protection solutions.

While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the public domain, the importance of similar brominated pyridine intermediates is well-established in the patent literature for agrochemical discovery. Research in this area focuses on creating molecules that exhibit high efficacy against target pests while demonstrating low toxicity to non-target organisms and minimal environmental impact. The structural framework provided by this compound is a key element in the rational design of such next-generation agrochemicals.

Interactive Data Table: Application of Pyridine Derivatives in Agrochemicals

| Agrochemical Class | Example Compound Containing Pyridine Ring | Mode of Action |

| Herbicides | Clopyralid | Synthetic auxin |

| Insecticides | Imidacloprid | Neonicotinoid insecticide |

| Fungicides | Boscalid | Succinate dehydrogenase inhibitor |

Computational and Theoretical Studies on 5 Bromo 2 Isopropoxypyridine Systems

Quantum Mechanical Investigations

Quantum mechanical methods are employed to investigate the electronic structure and reactivity of molecules from first principles. These calculations provide a fundamental understanding of electron distribution and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net This approach can determine the optimized geometry of 5-bromo-2-isopropoxypyridine, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would typically be performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost. The resulting electronic structure data, including electron density distribution and orbital shapes, are foundational for understanding the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept for describing chemical reactivity. nih.govwisconsin.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comambeed.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and chemical reactivity. |

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative measure of different aspects of reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. ambeed.com The MEP map uses a color scale to indicate regions of varying electron density. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, highlighting it as a site for electrophilic interaction.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ²/ (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, which is particularly relevant in the context of drug design.

Conformational analysis of this compound would involve studying the rotation around the C-O bond connecting the isopropoxy group to the pyridine ring. This analysis identifies the most stable spatial arrangements (conformers) of the molecule by calculating the potential energy as a function of the dihedral angle. The resulting potential energy surface would reveal the lowest-energy (most stable) conformer and the energy barriers to rotation between different conformations. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets like enzymes or receptors.

While detailed ligand-target interaction simulations for this compound are not specifically published, the compound serves as an important building block, or scaffold, in medicinal chemistry for the synthesis of more complex, biologically active molecules. nih.gov Its structure is utilized in the strategy of "scaffold hopping," where the core structure of a known active compound is modified to create new chemical entities with potentially improved properties such as efficacy, selectivity, or pharmacokinetics. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and the influence of various parameters on chemical reactions, it appears that this compound has not yet been the subject of such detailed in silico investigations. wikipedia.orgnih.govrsc.orgmdpi.comnih.govresearchgate.netbeilstein-journals.orgmdpi.comnih.govsemanticscholar.orgharvard.edudntb.gov.uamdpi.com

General computational studies on related classes of compounds, such as bromo-pyridines and other substituted pyridines, have been conducted. These studies often explore common reaction types where this compound could theoretically be a substrate. These include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): These are fundamental reactions for forming carbon-carbon and carbon-nitrogen bonds, where a bromo-aromatic compound is a typical starting material. wikipedia.orgnih.govmdpi.comresearchgate.netbeilstein-journals.orgmdpi.comharvard.edudntb.gov.ua Computational studies in this area generally focus on the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. However, no specific data for the this compound substrate is publicly available.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, a process that can be modeled computationally to determine activation barriers and reaction intermediates. nih.govnih.govsemanticscholar.orgmdpi.com The influence of the bromo and isopropoxy substituents on the regioselectivity and reaction rates would be a key area for such a study, but specific research is lacking.

Formation of Grignard Reagents: The reaction of the bromo-substituent with magnesium to form a Grignard reagent is another potential reaction pathway. Theoretical studies can shed light on the mechanism of formation of such organometallic compounds. rsc.org

Without dedicated computational studies on this compound, it is not possible to present detailed research findings, data tables of transition state energies, or specific mechanistic pathways for this compound. The scientific community has yet to publish research in this specific area. Therefore, any discussion on the reaction mechanisms of this compound from a computational standpoint would be purely speculative and not based on published scientific evidence.

Further research using computational methods such as Density Functional Theory (DFT) would be necessary to provide a detailed understanding of the reaction mechanisms involving this compound. Such studies would be invaluable for predicting reactivity, optimizing reaction conditions, and designing novel synthetic routes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The advancement of synthetic organic chemistry continually provides new tools to construct molecules with greater precision and efficiency. For 5-Bromo-2-isopropoxypyridine, future research is expected to focus on moving beyond traditional synthesis routes, which may involve multiple steps and harsh conditions, towards more streamlined and selective methodologies. rasayanjournal.co.in

Key areas of development include:

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers precise control over reaction parameters like temperature and time, leading to higher yields, improved safety, and easier scalability compared to batch processes. jddhs.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates. rasayanjournal.co.inrasayanjournal.co.in This technique can dramatically shorten reaction times from hours to minutes and often results in cleaner reactions with higher yields. rasayanjournal.co.injddhs.com

Novel Reagent Development: Investigating new brominating agents or alternative methods for introducing the isopropoxy group that offer higher regioselectivity and are more environmentally benign. For instance, exploring alternatives to traditional bromination methods that might generate significant byproducts. google.comchemicalbook.com

Table 1: Emerging Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, simplified workup. rasayanjournal.co.in | Designing convergent synthetic pathways. |

| Flow Chemistry | Enhanced safety, improved reproducibility, ease of scaling. jddhs.com | Optimization of reactor design and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, cleaner product profiles. jddhs.comrasayanjournal.co.in | Screening of reaction conditions and solvent suitability. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Development of visible-light-mediated pathways for C-Br and C-O bond formation. |

Exploration of New Catalytic Systems for Transformations of this compound

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. mdpi.com Future research will likely concentrate on expanding the toolkit of catalytic systems to enable a broader range of chemical transformations.

Promising research avenues include:

Advanced Palladium Catalysts: While palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are established, there is ongoing development of new ligands (e.g., biarylmonophosphines like RuPhos and XPhos) and pre-catalysts that offer higher activity and broader substrate scope. mdpi.comnih.gov These advanced systems could enable the coupling of this compound with previously challenging substrates under milder conditions. nih.gov

Nickel and Copper Catalysis: Exploring less expensive and more earth-abundant metals like nickel and copper as catalysts for cross-coupling reactions. These metals can sometimes offer unique reactivity and selectivity compared to palladium.

C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds on the pyridine ring. This would provide new synthetic routes to derivatives of this compound that are not easily accessible through traditional cross-coupling at the C-Br bond.

Table 2: Catalytic Systems for Future Transformations

| Catalytic System | Target Transformation | Potential Outcome |

|---|---|---|

| Palladium-Biarylphosphine Complexes | Suzuki, Buchwald-Hartwig, Sonogashira Couplings. mdpi.comresearchgate.net | Synthesis of complex biaryls, amines, and alkynes. |

| Nickel-Based Catalysts | Reductive Couplings, Aminations. | Cost-effective synthesis of diverse derivatives. |

| Copper-Catalyzed Reactions | Ullmann Condensation, C-N/C-O Couplings. ossila.com | Access to novel ethers and amines. |

| Rhodium/Iridium Catalysts | C-H Functionalization. | Direct derivatization of the pyridine ring at other positions. |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Pyridine-containing molecules are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in FDA-approved drugs. As a halogenated pyridine, this compound serves as a crucial building block for creating new chemical entities with potential therapeutic value. chemshuttle.com

Future research will focus on:

Scaffold for Novel Therapeutics: Utilizing this compound as a starting material to synthesize libraries of compounds for screening against various biological targets. Its structure can be elaborated through cross-coupling reactions to explore structure-activity relationships (SAR).

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound could be designed to target specific protein kinases involved in cancer progression. chemicalbook.com

Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring make it suitable for designing drugs that can cross the blood-brain barrier. Future work could involve creating derivatives that modulate CNS receptors or enzymes.

Integration of this compound in Materials Science Innovations

The unique electronic properties of the pyridine ring also make its derivatives attractive for applications in materials science. ossila.com Research is beginning to explore how building blocks like this compound can be incorporated into novel functional materials.

Emerging areas of application include:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are essential components of the materials used in OLEDs. Similar to other bromo-pyridines used in host materials, this compound could be a precursor for new organic semiconductors with tailored electronic properties for more efficient and stable devices. ossila.com

Conducting Polymers: The conjugated structure of polymers containing pyridine units can lead to materials with interesting conductive properties. iarjset.comnih.gov Future studies may investigate the polymerization of this compound derivatives to create novel conducting polymers for use in sensors, electronic circuits, or energy storage devices. mdpi.comresearchgate.net The isopropoxy group could enhance solubility and processability, which are often challenges in this field.

Q & A

Basic: What are the key physicochemical properties of 5-Bromo-2-isopropoxypyridine, and how do they influence experimental design?

Answer:

this compound (CAS 870521-31-6, C₈H₁₀BrNO) has a molecular weight of 216.08 g/mol, a boiling point of 228.35°C, and a density of 1.383 g/cm³ . These properties dictate its handling: high boiling point suggests distillation under reduced pressure for purification, while its density informs solvent selection (e.g., dichloromethane or chloroform for extractions). Its low vapor pressure (0.111 mmHg at 25°C) indicates limited volatility, requiring controlled heating for reactions. Researchers should prioritize inert atmospheres due to potential sensitivity of the bromo and isopropoxy groups to moisture or oxidation .

Basic: What synthetic routes are commonly employed to introduce the isopropoxy group into bromopyridine derivatives?

Answer:

The isopropoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or alkylation. For example:

- Alkylation: Reacting 5-bromo-2-hydroxypyridine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Palladium-catalyzed methods: Buchwald-Hartwig amination analogs (using isopropanol as a nucleophile) may apply, though direct literature is limited. Optimization of catalysts (e.g., Pd(OAc)₂/XPhos) and bases (Cs₂CO₃) is critical for yield improvement .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

- NMR:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 217.07. Fragmentation patterns (e.g., loss of isopropoxy group) confirm substitution sites .

Advanced: How can cross-coupling reactions involving the bromo substituent be optimized for functionalization?

Answer:

The bromine atom serves as a handle for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions with aryl boronic acids. Ligands (e.g., SPhos) enhance reactivity .

- Solvent and temperature: Use toluene/EtOH (3:1) at 80–100°C for Suzuki couplings. For Ullmann reactions, DMF at 120°C with CuI as a catalyst .

- Monitoring byproducts: GC-MS or HPLC tracks undesired dehalogenation or homocoupling. Adjust catalyst loading (1–5 mol%) to minimize side reactions .

Advanced: What analytical strategies resolve contradictions in reported reaction yields for bromopyridine derivatives?

Answer:

Discrepancies in yields often stem from:

- Impurity profiles: Use HPLC with a C18 column (acetonitrile/water gradient) to quantify unreacted starting material or byproducts like de-brominated species .

- Reaction monitoring: In situ FTIR tracks consumption of starting materials. For example, disappearance of the C-Br stretch (600–700 cm⁻¹) indicates progress .

- Batch comparisons: Reproduce reactions under varying conditions (e.g., anhydrous vs. humid) to identify sensitivity factors .

Advanced: How does the stability of this compound under acidic/basic conditions affect its application in multistep syntheses?

Answer:

- Acidic conditions: The isopropoxy group may undergo hydrolysis to 5-bromo-2-hydroxypyridine. Stability tests (e.g., 1M HCl at 25°C for 24h) quantify degradation via HPLC .

- Basic conditions: SNAr at the bromine site is possible with strong bases (e.g., NaOH). Use milder bases (NaHCO₃) in coupling reactions to preserve integrity .

- Storage recommendations: Store under nitrogen at –20°C to prevent oxidation. Pre-purify via column chromatography (silica gel, hexane/EtOAc) before sensitive reactions .

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Answer:

The compound serves as a versatile intermediate:

- Core modification: The bromine enables introduction of pharmacophores (e.g., amines, heterocycles) via cross-coupling .

- Bioisosterism: The isopropoxy group mimics ethyl or methoxy groups in target binding, as seen in kinase inhibitor analogs .

- Case study: Analogous bromopyridines are used in synthesizing antiviral agents, where the bromine enhances halogen bonding with protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.